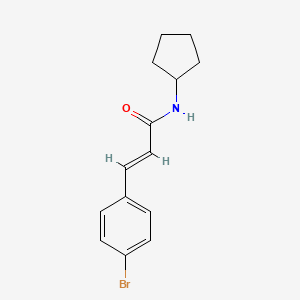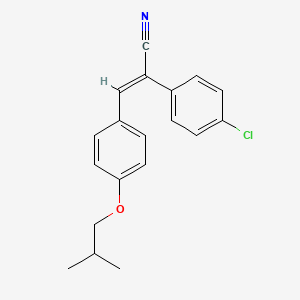![molecular formula C16H15FN2O3 B5777031 N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5777031.png)
N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide, also known as HET0016, is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific research fields. This compound is a selective inhibitor of the enzyme 20-HETE synthase, which plays a crucial role in the biosynthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor and regulator of renal function.
Wirkmechanismus
N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide is a selective inhibitor of the enzyme 20-HETE synthase, which catalyzes the conversion of arachidonic acid to 20-HETE. 20-HETE is a potent vasoconstrictor and regulator of renal function, and its overproduction has been implicated in various pathological conditions such as hypertension, cancer, and renal injury. By inhibiting 20-HETE synthase, this compound reduces the production of 20-HETE and its downstream effects, leading to improved cardiovascular, cancer, and renal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of 20-HETE synthase and the consequent reduction in 20-HETE production. In animal models of hypertension, this compound has been shown to reduce blood pressure and improve endothelial function by inhibiting 20-HETE production. In animal models of cancer, this compound has been shown to reduce tumor growth and metastasis by inhibiting 20-HETE production and angiogenesis. In animal models of renal injury, this compound has been shown to improve renal function by inhibiting 20-HETE production and reducing inflammation and fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide in lab experiments include its selectivity for 20-HETE synthase, its well-established synthesis method, and its extensive characterization in various scientific research fields. The limitations of using this compound in lab experiments include its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Zukünftige Richtungen
The future directions for N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide research include the development of more potent and selective 20-HETE synthase inhibitors, the elucidation of the molecular mechanisms underlying its effects on cardiovascular, cancer, and renal function, and the translation of its preclinical findings into clinical applications for the treatment of various pathological conditions. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.
Synthesemethoden
The synthesis of N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide involves the reaction of 4-methyl-3-nitrobenzoic acid with 1-(4-fluorophenyl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then converted to the final product by reacting it with acetyl chloride in the presence of a base such as triethylamine. The overall yield of this synthesis method is around 50-60%, and the purity of the final product can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide has been extensively studied for its potential applications in various scientific research fields, including cardiovascular disease, cancer, and renal function. In cardiovascular disease, 20-HETE has been shown to play a crucial role in regulating vascular tone and blood pressure, and the inhibition of 20-HETE synthase by this compound has been shown to reduce blood pressure and improve endothelial function in animal models. In cancer, 20-HETE has been shown to promote tumor growth and angiogenesis, and the inhibition of 20-HETE synthase by this compound has been shown to reduce tumor growth and metastasis in animal models. In renal function, 20-HETE has been shown to regulate salt and water reabsorption in the kidney, and the inhibition of 20-HETE synthase by this compound has been shown to improve renal function in animal models of hypertension and renal injury.
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-11-2-5-13(10-15(11)19(21)22)16(20)18-9-8-12-3-6-14(17)7-4-12/h2-7,10H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZCSWQTDBVQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5776952.png)
![1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5776960.png)
![2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5776961.png)
![N-[2-(hydroxymethyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5776969.png)
![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5776973.png)
![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5776974.png)
![2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5776980.png)
![ethyl 4-{[3-(2-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5776992.png)

![4-ethoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B5777003.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5777032.png)
![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)pyrimidine](/img/structure/B5777041.png)
![N-(2-chlorophenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777055.png)